molecular formula C15H22N2O B5861051 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime

2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime

Cat. No. B5861051
M. Wt: 246.35 g/mol
InChI Key: RSOJDXFITJOAFZ-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime (DMPP) is a chemical compound that has been widely used in scientific research. It is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that plays a key role in the nervous system by breaking down the neurotransmitter acetylcholine. DMPP has been found to have a wide range of biochemical and physiological effects and has been used as a tool in studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes.

Mechanism of Action

2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime acts as a reversible inhibitor of AChE, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of effects depending on the location and function of the synapse. In general, the effects of AChE inhibition are mediated by the increased activity of acetylcholine receptors, which can lead to changes in synaptic transmission, muscle contraction, and other physiological processes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have a wide range of biochemical and physiological effects, including vasodilation, modulation of nitric oxide release, and changes in synaptic transmission. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the nervous system. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime as a research tool is its specificity for AChE inhibition, which allows researchers to selectively modulate the activity of acetylcholine in various physiological systems. However, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime also has limitations, including its relatively short half-life and the potential for off-target effects at high concentrations. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be toxic at high doses, and care must be taken to ensure that experiments are conducted within safe parameters.

Future Directions

There are many potential future directions for research involving 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime. One area of interest is the role of AChE inhibition in the development of Alzheimer's disease, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime and other AChE inhibitors to be used as therapeutic agents. Another area of interest is the role of acetylcholine in synaptic plasticity and learning, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime to be used as a tool for studying these processes. Finally, there is potential for the development of new drugs based on the structure of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime, which could have improved specificity and safety profiles compared to existing AChE inhibitors.

Synthesis Methods

2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-4-piperidone with phenethylamine followed by the addition of hydroxylamine hydrochloride. Other methods involve the use of different reagents and catalysts to achieve the desired product. The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been well-established in the literature, and numerous studies have reported successful methods for its preparation.

Scientific Research Applications

2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been used extensively in scientific research as a tool for studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes. It has been used in studies of the nervous system, including the effects of AChE inhibitors on synaptic transmission, the role of acetylcholine in memory and learning, and the effects of AChE inhibition on the development of Alzheimer's disease. 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has also been used in studies of the cardiovascular system, where it has been shown to have vasodilatory effects and to modulate the release of nitric oxide.

properties

IUPAC Name

(NZ)-N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-11-17(13(2)10-15(12)16-18)9-8-14-6-4-3-5-7-14/h3-7,12-13,18H,8-11H2,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOJDXFITJOAFZ-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO)C(CN1CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=N/O)/C(CN1CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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